4-Iodopyrimidin-5-ol

Catalog No.
S13601213
CAS No.
M.F
C4H3IN2O
M. Wt
221.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodopyrimidin-5-ol

Product Name

4-Iodopyrimidin-5-ol

IUPAC Name

4-iodopyrimidin-5-ol

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

InChI

InChI=1S/C4H3IN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H

InChI Key

UCCHCJWFSULSGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)I)O

4-Iodopyrimidin-5-ol, with the chemical formula C4_4H3_3IN2_2O, is a halogenated pyrimidine derivative notable for its iodine atom at the 4-position and a hydroxyl group at the 5-position. This compound belongs to the class of heterocyclic compounds, which are characterized by having atoms of at least two different elements as members of their rings. The presence of iodine enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by nucleophiles, facilitating the formation of new compounds.
  • Reactions with Oxalyl Chloride: This compound can react with oxalyl chloride in the presence of solvents like N,N-dimethylformamide to yield derivatives such as 4-chloro-5-iodopyrimidine .
  • Reflux Reactions: It can be subjected to reflux conditions with phosphorous oxychloride to produce chlorinated derivatives, which are important intermediates in organic synthesis .

Research indicates that pyrimidine derivatives, including 4-iodopyrimidin-5-ol, exhibit a range of biological activities. These compounds are often investigated for their potential as:

  • Antiviral Agents: Some derivatives have shown effectiveness against viral infections.
  • Antitumor Activity: Certain studies suggest that modifications on the pyrimidine ring can lead to compounds with significant anticancer properties.

The specific biological activity of 4-iodopyrimidin-5-ol itself requires further investigation, but its structural characteristics suggest potential for pharmacological applications.

Several synthetic routes have been developed for preparing 4-iodopyrimidin-5-ol:

  • From 5-Iodopyrimidin-4-one: This method involves treating 5-iodopyrimidin-4-one with reducing agents under controlled conditions to introduce the hydroxyl group at the 5-position.
  • Using Oxalyl Chloride and Solvents: A common method includes reacting the compound with oxalyl chloride in solvents like N,N-dimethylformamide and dichloroethane, followed by hydrolysis to yield 4-iodopyrimidin-5-ol .
  • Refluxing with Phosphorous Oxychloride: This method involves refluxing 5-iodopyrimidin-4-one in phosphorous oxychloride to facilitate chlorination and subsequent hydrolysis to obtain the target compound .

4-Iodopyrimidin-5-ol has several applications in various fields:

  • Pharmaceutical Chemistry: Its derivatives are explored for drug development, particularly in antiviral and anticancer therapies.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

The unique properties imparted by the iodine substituent make it a valuable building block in chemical synthesis.

Interaction studies involving 4-iodopyrimidin-5-ol focus on its reactivity with biological targets and other chemical species. These studies typically assess:

  • Binding Affinity: Evaluating how well it interacts with enzymes or receptors relevant to disease mechanisms.
  • Metabolic Stability: Understanding how this compound is metabolized within biological systems can provide insights into its potential therapeutic effects.

Such studies are crucial for determining its viability as a pharmaceutical candidate.

Several compounds share structural similarities with 4-iodopyrimidin-5-ol, including:

Compound NameCAS NumberKey Features
5-Iodopyrimidin-4-one4349-07-9Iodine at position 5; ketone functional group
4-Hydroxy-pyrimidinone51953-18-5Hydroxyl group at position 4; no iodine
2-Amino-pyrimidine29939-37-5Amino group at position 2; no halogens

Uniqueness of 4-Iodopyrimidin-5-Ol

The uniqueness of 4-Iodopyrimidin-5-ol lies primarily in its combination of both iodine and hydroxyl groups on the pyrimidine ring. This specific arrangement enhances its reactivity and potential biological activity compared to similar compounds that lack one or both functional groups. The presence of iodine allows for greater nucleophilicity and reactivity in substitution reactions, making it a versatile intermediate in synthetic chemistry.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.92901 g/mol

Monoisotopic Mass

221.92901 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types